7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with its unique structural features, has garnered interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the process may involve halogenation, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts are common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Useful for modifying the electronic properties of the compound.
Substitution: Halogen atoms can be replaced with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indoles .
Scientific Research Applications
7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole
- 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indole
Uniqueness
7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to its analogs .
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
7-chloro-5-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11ClFN/c1-10(2)5-13-9-7(10)3-6(12)4-8(9)11/h3-4,13H,5H2,1-2H3 |
InChI Key |
GXOXCKQECJBDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2Cl)F)C |
Origin of Product |
United States |
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